1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is known for its diverse pharmacological activities and is often explored in medicinal chemistry for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the triazolo[4,3-b]pyridazine core can be synthesized by reacting hydrazine derivatives with diketones, followed by cyclization with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl][4-(2-pyrimidinyl)-1-piperazinyl]methanone
- **6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the triazolo[4,3-b]pyridazine core with the piperidine and phenyl groups enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O/c1-13-20-21-16-9-10-17(22-24(13)16)23-11-5-6-14(12-23)18(25)19-15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3,(H,19,25) |
InChI Key |
ZCBVDVDJUJTUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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